3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Description

Nomenclature and Structural Identity

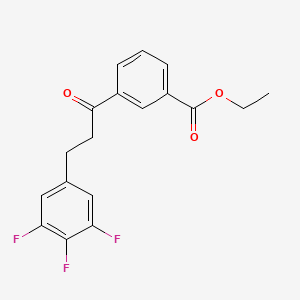

The compound 3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone possesses the molecular formula C₁₈H₁₅F₃O₃ and exhibits a molecular weight of 336.3 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete systematic name being ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate. This designation clearly indicates the presence of an ethyl ester functionality attached to a benzoate group, which is further substituted with a propanoyl chain bearing a trifluorophenyl substituent.

The structural identity of this compound is definitively established through its unique chemical identifiers. The compound bears the Chemical Abstracts Service registry number 898777-78-1, providing unambiguous identification within chemical databases. The International Chemical Identifier key HMOVKYZXKONECE-UHFFFAOYSA-N serves as a digital fingerprint for computational chemistry applications. The simplified molecular-input line-entry system representation, CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F, provides a linear notation that captures the complete connectivity pattern of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₃O₃ |

| Molecular Weight | 336.3 g/mol |

| Registry Number | 898777-78-1 |

| Creation Date | February 29, 2008 |

| Last Modification | May 24, 2025 |

The three-dimensional structure reveals a propiophenone core with substitution at the 3-position by a 3,4,5-trifluorophenyl group, while the aromatic ring bears a carboethoxy substituent at the meta position relative to the carbonyl group. This specific substitution pattern creates distinct electronic environments within the molecule, influencing both its chemical reactivity and physical properties.

Classification within Organohalogen Compounds

This compound falls within the broad category of organohalogen compounds, specifically representing the subclass of organofluorine compounds. These compounds are characterized by the presence of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry with bond energies around 480 kilojoules per mole. The compound contains three fluorine atoms positioned on a single aromatic ring in a symmetrical 3,4,5-substitution pattern, creating a distinctive electronic environment.

Within the organofluorine family, this compound represents an aryl fluoride subtype, where fluorine atoms are directly bonded to aromatic carbon atoms. Aryl halides constitute one of the four major categories of organohalogen compounds, alongside alkyl halides, vinylic halides, and acyl halides. The specific positioning of fluorine atoms on the aromatic ring significantly influences the compound's reactivity patterns, as the electron-withdrawing nature of fluorine atoms affects the electron density distribution throughout the aromatic system.

The compound simultaneously belongs to the ketone functional group family due to the presence of the propiophenone moiety, and to the ester family through its carboethoxy substituent. This dual classification as both a fluorinated aromatic compound and a bifunctional organic molecule creates unique opportunities for chemical transformations. The presence of multiple fluorine atoms enhances the compound's lipophilicity while maintaining specific binding capabilities through its carbonyl and ester functionalities.

The trifluorophenyl substitution pattern represents a particularly significant structural motif in modern pharmaceutical and agrochemical development. Compounds containing trifluoromethyl or multiple fluorine substituents on aromatic rings frequently exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated analogs. This makes the compound representative of an important class of building blocks for medicinal chemistry applications.

Historical Context and Discovery

The synthesis and characterization of this compound reflects the broader historical development of organofluorine chemistry, which has evolved significantly since the mid-twentieth century. The compound was first documented in chemical databases on February 29, 2008, indicating its relatively recent discovery within the timeline of synthetic organic chemistry. This timing corresponds with the period of rapid expansion in fluoroorganic chemistry research, driven by increased recognition of the unique properties imparted by fluorine substitution.

The development of synthetic methodologies for accessing compounds like this compound has been closely linked to advances in fluorination chemistry and cross-coupling reactions. The synthesis typically involves Claisen-Schmidt condensation reactions, utilizing ethyl 3-oxobutanoate and 3,4,5-trifluorobenzaldehyde as starting materials. This synthetic approach represents the application of classical condensation chemistry to fluorinated substrates, demonstrating how traditional organic reactions can be adapted for fluoroorganic synthesis.

The historical significance of this compound also relates to the broader context of fluorinated ketone research. Fluorinated ketones have attracted considerable attention in synthetic chemistry and life science applications since the recognition of their potential as enzyme inhibitors and synthetic intermediates. The specific structural features of this compound position it within this important class of bioactive compounds.

Recent advances in fluoroorganic chemistry have emphasized the development of one-step synthetic methods for accessing distally fluorinated ketones, such as those containing fluorine atoms at positions remote from the carbonyl group. The 3,4,5-trifluorophenyl substitution pattern in this compound represents this type of distal fluorination, where the fluorine atoms are separated from the ketone functionality by an alkyl chain.

Significance in Fluoroorganic Chemistry Research

The significance of this compound in fluoroorganic chemistry research stems from its representation of key structural motifs that are central to contemporary synthetic and medicinal chemistry. The compound embodies the intersection of fluorine chemistry with traditional carbonyl chemistry, providing researchers with insights into how fluorine substitution affects molecular properties and reactivity patterns.

Within the context of pharmaceutical research, fluorine-containing molecules have achieved remarkable prominence, with fluorinated pharmaceuticals representing a substantial portion of marketed drugs. The analysis of fluoro-pharmaceuticals reveals that aromatic fluorine-containing drugs constitute the largest family, representing approximately 45.3 percent of fluorinated pharmaceutical compounds. The trifluorophenyl moiety present in this compound represents a privileged structural motif that frequently appears in bioactive molecules.

The compound's research significance extends to its potential as a synthetic building block for more complex fluorinated structures. The presence of both ester and ketone functionalities provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures through established synthetic transformations. The compound can undergo oxidation reactions to form corresponding carboxylic acids or alternative ketones, reduction reactions yielding alcohols or alkanes, and substitution reactions at the trifluorophenyl group.

The mechanistic aspects of this compound's biological interactions represent another area of research significance. The trifluorophenyl group enhances lipophilicity and facilitates interactions with lipid membranes and proteins, while the carboethoxy group may undergo hydrolysis to release active metabolites. These properties make the compound valuable for studying structure-activity relationships in fluoroorganic medicinal chemistry.

| Research Application | Significance |

|---|---|

| Synthetic Building Block | Multiple functional groups enable diverse chemical transformations |

| Medicinal Chemistry | Trifluorophenyl motif represents privileged pharmaceutical structure |

| Mechanistic Studies | Provides insights into fluorine effects on molecular interactions |

| Structure-Activity Research | Enables investigation of fluorine substitution patterns |

The compound also contributes to understanding the fundamental properties of carbon-fluorine bonds in aromatic systems. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments in carbon-fluorine bonds, influencing both intermolecular interactions and chemical reactivity. The van der Waals radius of fluorine (1.47 Angstroms) is remarkably close to that of hydrogen, allowing fluorine substitution without introducing significant steric hindrance.

Contemporary research in fluoroorganic chemistry has emphasized the development of efficient methodologies for synthesizing distally fluorinated ketones, where fluorine atoms or fluorinated groups are incorporated at positions remote from the carbonyl functionality. This compound exemplifies this structural class, with its fluorine atoms positioned on an aromatic ring that is separated from the ketone carbonyl by a propyl chain. This structural arrangement provides valuable insights into how distal fluorination affects molecular properties and biological activity.

Properties

IUPAC Name |

ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3O3/c1-2-24-18(23)13-5-3-4-12(10-13)16(22)7-6-11-8-14(19)17(21)15(20)9-11/h3-5,8-10H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOVKYZXKONECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645001 | |

| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-78-1 | |

| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The principal synthetic approach to this compound is based on a Claisen-Schmidt condensation between ethyl 3-oxobutanoate and 3,4,5-trifluorobenzaldehyde, followed by esterification and purification steps. This method is widely reported in the literature and industrial practice due to its efficiency and relatively mild reaction conditions.

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ethyl 3-oxobutanoate + 3,4,5-trifluorobenzaldehyde | Claisen-Schmidt condensation | Base catalyst (e.g., sodium ethoxide), ethanol or methanol solvent, 25–60°C, 12–24 hours | Formation of intermediate β-hydroxy ketone |

| 2 | Intermediate β-hydroxy ketone | Esterification / dehydration | Continued stirring, mild heating | Formation of this compound |

| 3 | Crude product | Purification | Recrystallization, chromatography | Pure target compound |

Detailed Reaction Conditions

- Base Catalyst: Sodium ethoxide is commonly used to facilitate the condensation by deprotonating the active methylene group of ethyl 3-oxobutanoate.

- Solvent: Ethanol or methanol serves as the reaction medium, providing good solubility for reactants and facilitating the reaction.

- Temperature: The reaction is typically conducted at room temperature to 60°C to balance reaction rate and selectivity.

- Time: Reaction times range from 12 to 24 hours to ensure complete conversion.

Industrial Scale Adaptations

For industrial production, the synthetic route remains fundamentally the same but is optimized for scale and efficiency:

- Continuous Flow Reactors: These allow precise control of reaction parameters, improved heat transfer, and safer handling of reagents.

- Automated Systems: Automation enhances reproducibility and throughput.

- Purification: High-purity products are obtained through recrystallization and chromatographic techniques adapted for large-scale operations.

Reaction Mechanism and Analysis

Claisen-Schmidt Condensation Mechanism

The reaction proceeds via the following key steps:

- Enolate Formation: Sodium ethoxide deprotonates the α-hydrogen of ethyl 3-oxobutanoate, generating an enolate ion.

- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde.

- β-Hydroxy Ketone Formation: The intermediate β-hydroxy ketone forms via nucleophilic addition.

- Dehydration: Under reaction conditions, the β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated ketone intermediate.

- Esterification: The carboethoxy group remains intact, stabilizing the final product.

Chemical Properties Influencing Synthesis

- The trifluorophenyl group imparts electron-withdrawing effects, influencing the electrophilicity of the aldehyde and the stability of intermediates.

- The carboethoxy group provides steric and electronic effects that affect reaction kinetics and product stability.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Sodium ethoxide | 1.0–1.2 equivalents |

| Solvent | Ethanol or methanol | Anhydrous preferred |

| Temperature | 25–60°C | Controlled to avoid side reactions |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Depends on purification efficiency |

| Purification | Recrystallization, chromatography | To achieve >98% purity |

Research Findings and Optimization Notes

- Reaction Efficiency: Studies indicate that maintaining a slightly elevated temperature (~50°C) improves reaction rate without compromising selectivity.

- Solvent Choice: Ethanol is preferred over methanol for better solubility of fluorinated aromatic aldehydes.

- Base Strength: Sodium ethoxide provides an optimal balance; stronger bases may lead to side reactions.

- Purification: Chromatographic purification is essential to remove unreacted starting materials and side products, especially in research-grade synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboethoxy group may facilitate ester hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

- Trifluorophenyl vs. Monohalogenated Phenyl Groups: The trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated (e.g., ) or chloro-fluorinated (e.g., ) analogs. This enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition .

- Carboethoxy vs. Methyl Substituents : The carboethoxy group increases steric bulk and polarity compared to methyl (), improving solubility in polar solvents and enabling ester hydrolysis for prodrug activation .

Biological Activity

3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS Number: 898777-78-1) is a synthetic organic compound notable for its unique structure and potential biological activities. Its molecular formula is C18H15F3O3, and it features a trifluorophenyl group which significantly influences its chemical reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound possesses a propiophenone backbone with a carboethoxy group and a trifluorophenyl substituent. The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological membranes and proteins.

Chemical Structure

- Molecular Formula: C18H15F3O3

- IUPAC Name: Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate

- Molecular Weight: 336.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluorophenyl group enhances its ability to penetrate lipid membranes, while the carboethoxy group may facilitate the release of active metabolites through ester hydrolysis.

Potential Mechanisms Include:

- Enzyme Modulation: Interaction with specific enzymes leading to altered metabolic pathways.

- Receptor Binding: Potential binding to receptors influencing cellular signaling pathways.

- Cytotoxicity: Induction of apoptosis in cancer cells through modulation of cell cycle proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have highlighted the ability of related compounds to induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 7.45 | Apoptosis via p53 modulation |

| Study B | HCT-8 | 4.30 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines. Similar compounds have shown effectiveness in reducing TNF-α and IL-6 levels in vitro.

Case Studies

-

Case Study on Anticancer Activity

- In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to increased expression of pro-apoptotic factors such as p53 and decreased expression of anti-apoptotic proteins.

-

Case Study on Inflammatory Response

- A study evaluating the anti-inflammatory effects found that treatment with related compounds resulted in a significant reduction in pro-inflammatory cytokines in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What protocols ensure reproducibility in catalytic carbonylation reactions for derivatives of this compound?

- Methodological Answer : Strict control of catalyst purity (e.g., Pd/C vs. Pd(OAc)₂), gas pressure (CO), and moisture levels is critical. recommends using anhydrous solvents and inert atmospheres (N₂/Ar) . Reporting detailed reaction logs (e.g., induction periods, temperature ramps) in supplementary data enhances reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.